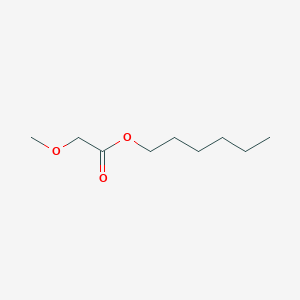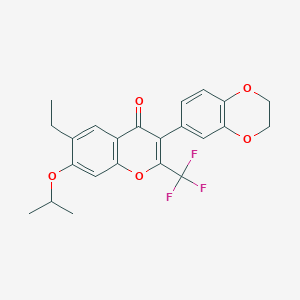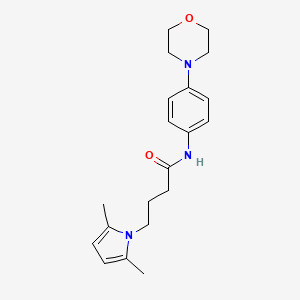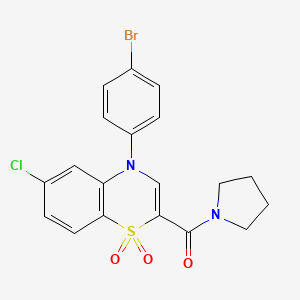
N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as CM-272, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to exhibit potent anti-cancer properties by inhibiting the activity of a specific protein kinase, making it a promising candidate for the development of new cancer therapies.
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide and similar compounds have been explored for their potential as inhibitors of carbonic anhydrase (CA) isoenzymes. These isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII, play critical roles in various physiological processes. Research indicates that sulfonamide-based inhibitors exhibit nanomolar inhibitory concentrations, showcasing their effectiveness against different CA isoenzymes with varying affinities. This property could have implications for developing treatments targeting conditions related to the dysregulation of carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Modulating Activity
Another area of application for N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide derivatives is in antimicrobial activity and the modulation of antibiotic resistance. Specifically, 4-(Phenylsulfonyl) morpholine, a related compound, has been studied for its ability to influence antibiotic efficacy against multidrug-resistant bacterial strains. While showing moderate antimicrobial activity on its own, its most significant potential lies in synergistically enhancing the effects of traditional antibiotics, such as amikacin, against resistant pathogens (Oliveira et al., 2015).
Anticancer Properties
The research also delves into the anticancer properties of sulfonamide derivatives, including compounds structurally related to N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide. These studies focus on the synthesis of novel sulfonamide derivatives and their efficacy in inhibiting the proliferation of cancer cell lines, such as breast and colon cancer. Certain derivatives have been identified with significant cytotoxic activities, suggesting a promising avenue for developing new anticancer therapies (Ghorab et al., 2015).
Enzyme Activation and Drug Development
Furthermore, N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide derivatives have been investigated for their role in activating enzymes such as soluble guanylyl cyclase (sGC). This enzyme activation is crucial for mediating vascular relaxation and has been targeted for developing new vasodilator drugs. The activation of sGC by these compounds, especially in their NO-insensitive heme-oxidized form, opens up potential therapeutic applications for vascular diseases (Schindler et al., 2006).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNCAFZRKZKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974637 |
Source


|
| Record name | N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(morpholinosulfonyl)benzamide | |
CAS RN |
5921-07-3 |
Source


|
| Record name | N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2569650.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)

![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)